molecular formula C14H12N2OS2 B1204327 4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol

4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol

Cat. No. B1204327
M. Wt: 288.4 g/mol
InChI Key: NCAMZKLUFXWNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol is an aromatic amine and a tertiary amino compound.

Scientific Research Applications

Synthesis and Characterization

  • Microwave-Assisted Synthesis

    Novel thiophene-benzothiazole derivative azomethine compounds, closely related to 4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol, have been synthesized using microwave-assisted methods. These compounds exhibit distinct electronic absorption behaviors influenced by solvent polarity, showing potential in spectroscopic applications (Ermiş & Durmuş, 2020).

  • Electroactive Polymer Synthesis

    A compound structurally similar to 4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol was synthesized and polymerized electrochemically, indicating potential in developing new materials with specific electrical properties (Kaya & Aydın, 2012).

Biological and Antimicrobial Activities

  • Antimicrobial Properties

    Derivatives of 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol, which is structurally related to the compound , have demonstrated significant antibacterial and antifungal activities. This suggests potential use in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).

  • Anticancer Studies

    A thiazolyl azo dye ligand derived from a similar compound showed promising results in in vitro antitumor activity against human breast cancer. This highlights its potential application in cancer research (Al-adilee & Hessoon, 2019).

Spectroscopy and Molecular Interactions

  • Spectral Properties

    The spectral properties and intramolecular interactions of similar compounds have been extensively studied, providing insights into their potential applications in spectroscopic analysis and molecular engineering (Shahana & Yardily, 2020).

  • Helix-Helix Interactions

    The compound 2-amino-4-(thiazolin-2-yl)phenol, which is structurally akin to 4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol, was found to form helical, hydrogen-bonded polymers, suggesting its potential in studying molecular interactions and chirality (Stefankiewicz, Cian, & Harrowfield, 2011).

properties

Product Name

4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol

Molecular Formula

C14H12N2OS2

Molecular Weight

288.4 g/mol

IUPAC Name

4-[methyl-(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenol

InChI

InChI=1S/C14H12N2OS2/c1-16(10-4-6-11(17)7-5-10)14-15-12(9-19-14)13-3-2-8-18-13/h2-9,17H,1H3

InChI Key

NCAMZKLUFXWNFH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol
Reactant of Route 2
4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol
Reactant of Route 3
4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol
Reactant of Route 4
4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol
Reactant of Route 5
4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol
Reactant of Route 6
4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol

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